2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol)
CAS No.:
Cat. No.: VC13694335
Molecular Formula: C24H40N8O4
Molecular Weight: 504.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H40N8O4 |
|---|---|
| Molecular Weight | 504.6 g/mol |
| IUPAC Name | 2-[[2-[bis(2-hydroxyethyl)amino]-6,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol |
| Standard InChI | InChI=1S/C24H40N8O4/c33-15-11-30(12-16-34)22-20-19(26-24(28-22)32(13-17-35)14-18-36)21(29-7-3-1-4-8-29)27-23(25-20)31-9-5-2-6-10-31/h33-36H,1-18H2 |
| Standard InChI Key | LIJXYDMUDWRRNG-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N4CCCCC4 |
| Canonical SMILES | C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N4CCCCC4 |
Introduction
Chemical Structure and Structural Analogues
Core Architecture and Substituent Analysis
The compound’s central pyrimido[5,4-d]pyrimidine scaffold is a bicyclic heteroaromatic system featuring nitrogen atoms at positions 1, 3, 5, and 7 . At positions 6 and 8, piperidin-1-yl groups are appended, introducing conformational flexibility and basicity to the structure. The 2 and 4 positions are functionalized with bis(azanetriyl) linkages that branch into four ethanol-1-ol units, creating a symmetrical arrangement of hydroxyl-rich side chains. This design confers high polar surface area (PSA), influencing solubility and membrane permeability .
Comparative Analysis with Dipyridamole Analogues
Structurally, this compound shares homology with dipyridamole, a PDE inhibitor repurposed for pulmonary fibrosis therapy . Key distinctions lie in the substitution patterns: dipyridamole features diethanolamine chains at positions 2 and 6, whereas the subject compound employs bis(azanetriyl)-tethered ethanolols. Modifications to dipyridamole’s piperidine rings—replacing them with fluorinated heterocycles—have been shown to enhance metabolic stability without compromising PDE5 affinity . For instance, introducing 3-fluoropyrrolidin-1-yl groups increased hepatic half-life (T1/2) in rat liver microsomes (RLM) from 7 minutes to 67 minutes .
Table 1: Structural and Pharmacokinetic Comparison with Selected Analogues
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis of pyrimidopyrimidine derivatives typically begins with pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol (1), which undergoes chlorination using phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to yield perchlorinated intermediate 2 . Subsequent nucleophilic substitutions introduce amines at positions 6 and 8, followed by coupling with ethanolamine or other amines to install the bis(azanetriyl)-tetrakis(ethan-1-ol) side chains.
Representative Reaction Scheme
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Chlorination:
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Amine Substitution:
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Side-Chain Installation:
Yield Optimization and Challenges
Pharmacological Activity and Mechanism
Phosphodiesterase Inhibition
While direct data on the target compound’s PDE inhibitory activity remains unpublished, structural parallels to dipyridamole analogues permit reasoned extrapolation. Dipyridamole derivatives with fluorinated pyrrolidine substituents exhibit IC50 values of 64–332 nM against PDE5, correlating with their ability to stabilize interactions with hydrophobic pockets near Gln817 and Phe786 . Molecular docking predicts that the ethanolol chains in the target compound may form hydrogen bonds with Ser663 and Leu765, analogous to dipyridamole’s diethanolamine moieties .
Metabolic Stability
Structure-Activity Relationships (SAR)
Role of Heterocyclic Substituents
SAR studies on dipyridamole analogues reveal that lipophilic, fluorine-containing heterocycles at positions 6 and 8 enhance both PDE5 affinity and metabolic stability . For example:
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Tetrahydrothiazole groups (compound 4g) yield IC50 = 64 nM but poor T1/2 = 5 minutes .
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3-Fluoropyrrolidin-1-yl groups ((S)-4h) balance activity (IC50 = 332 nM) with stability (T1/2 = 67 minutes) .
The target compound’s piperidine substituents may occupy analogous hydrophobic pockets, though their lack of fluorination could limit metabolic resilience.
Impact of Ethanolol Side Chains
Ethanolol chains increase PSA, potentially impairing blood-brain barrier penetration but enhancing aqueous solubility. In dipyridamole, replacing diethanolamine with smaller heterocycles (e.g., morpholine) reduced PDE5 inhibition by >50%, underscoring the importance of hydrogen-bonding capacity . The bis(azanetriyl)-tetrakis(ethan-1-ol) motif in the target compound likely amplifies these interactions, albeit at the cost of synthetic complexity.
Therapeutic Applications and Future Directions
Pulmonary Fibrosis
Dipyridamole’s efficacy in attenuating TGF-β-induced myofibroblast differentiation positions PDE inhibitors as antifibrotic agents . The target compound’s structural similarity suggests potential utility in idiopathic pulmonary fibrosis (IPF), though in vivo validation is requisite.
Cardiovascular Therapeutics
By elevating cyclic guanosine monophosphate (cGMP) levels via PDE5 inhibition, this compound could ameliorate endothelial dysfunction and pulmonary hypertension. Comparative studies with sildenafil (IC50 = 1.3 nM) are warranted to benchmark potency .
Oncology
Preliminary data on pyrimidopyrimidine derivatives indicate antitumor activity through kinase modulation . Functionalizing the core with targeting moieties (e.g., folate conjugates) may enhance tumor specificity.
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